6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. Key structural features include:
- 2-(3-Phenylpropanamido) substituent: A three-carbon chain linking a phenyl group to the amide nitrogen, providing conformational flexibility and hydrophobic interactions.
- 3-Carboxamide moiety: Contributes to hydrogen-bonding capacity and solubility.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
The compound’s design likely targets adenosine receptors or related pathways, inferred from structural analogs (e.g., ). However, specific biological data for this derivative remain unreported in the provided evidence.
Properties
IUPAC Name |
2-(3-phenylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S.ClH/c1-13(2)23-11-10-15-16(12-23)26-20(18(15)19(21)25)22-17(24)9-8-14-6-4-3-5-7-14;/h3-7,13H,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBQIWZJVVOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic derivative belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S·HCl
- Molecular Weight : 367.92 g/mol
- Key Functional Groups : Tetrahydrothienopyridine core, carboxamide group, and isopropyl substituent.
Research indicates that compounds with a similar structure exhibit various mechanisms of action. The tetrahydrothienopyridine moiety has been associated with inhibition of specific enzymes and receptors involved in cancer cell proliferation and viral replication.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- A study demonstrated that tetrahydrothienopyridines can induce apoptosis in K562 human chronic myelogenous leukemia cells by arresting the cell cycle in the G0–G1 phase and activating caspases .
- The compound's structural similarity to known inhibitors suggests it may also inhibit human phenylethanolamine N-methyltransferase (hPNMT), which is implicated in cancer progression .
- Apoptosis Induction :
Antiviral Activity
Recent studies have explored the potential antiviral properties of tetrahydrothienopyridines against SARS-CoV-2. The compound's ability to inhibit viral proteases suggests it could serve as a therapeutic agent against COVID-19.
- Protease Inhibition :
- Cell Line Studies :
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of thienopyridine derivatives and is characterized by a complex molecular structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is , and it has a molecular weight of approximately 354.88 g/mol. The presence of isopropyl and phenyl groups contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that 6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibits promising anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in vitro tests on K562 cells (human chronic myelogenous leukemia) showed cell cycle arrest in the G0–G1 phase and subsequent apoptosis induction .
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial effects. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . The mechanism likely involves interference with bacterial cell wall synthesis or function.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions including nitration and cyclization processes . Industrial production methods focus on optimizing yield and purity while minimizing waste.
| Synthesis Step | Reagents Used | Conditions |
|---|---|---|
| Nitration | Furfural | Acidic conditions |
| Esterification | Carboxylic acid derivatives | Reflux |
| Cyclization | Thiophene derivatives | Heat under controlled atmosphere |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited inhibitory concentrations comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following analogs share the tetrahydrothieno[2,3-c]pyridine core but differ in substituents at the 2-position, significantly altering physicochemical and pharmacological properties:
Structure-Activity Relationship (SAR) Insights
- Amino Group Requirement: The 2-amino group is critical for allosteric enhancement of adenosine A1 receptor binding, as shown in . Replacement with non-amino groups abolishes activity.
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF3): Increase binding affinity and allosteric enhancement ratios (e.g., 3-(trifluoromethyl)benzamido in ). Chlorophenoxy Groups (): May enhance solubility while maintaining receptor engagement via halogen bonding.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s aliphatic linker may increase logP compared to rigid analogs (e.g., 2-phenoxybenzamido in ), affecting membrane permeability.
- Solubility : Hydrochloride salt formulation improves aqueous solubility across all analogs, though ester derivatives () may hydrolyze rapidly in vivo.
- Metabolic Stability : Carboxamide groups (target compound, ) are more metabolically stable than esters (), suggesting prolonged half-life.
Research Findings and Gaps
- : Demonstrates that 2-amino-3-benzoylthiophenes with CF3 substitutions (e.g., PD 81,723) exhibit optimal adenosine A1 receptor enhancement. The target compound’s 3-phenylpropanamido group may mimic this activity but requires validation.
- Synthetic Challenges : Analog synthesis (e.g., ) involves multi-step routes with purifications sensitive to substituent polarity.
- Unanswered Questions: How does the aliphatic linker in the target compound affect receptor binding kinetics compared to rigid analogs? Does the 3-phenylpropanamido group confer selectivity over other adenosine receptor subtypes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
